5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one
Description
Properties
IUPAC Name |
5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-22-18-12-6-7-13-19(18)23-20-16-10-4-5-11-17(16)21(24-25(20)22)27-14-15-8-2-1-3-9-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTUESEWXCBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Formation
The synthesis typically begins with phthalazine or quinazoline precursors. For instance, 4-benzyl-2H-phthalazin-1-one serves as a foundational intermediate, as demonstrated in studies involving its reaction with formalin and thionyl chloride to generate chloromethyl or thiocyanatomethyl derivatives. The benzylsulfanyl moiety is introduced via nucleophilic substitution, where a benzylthiolate ion displaces chloride or other leaving groups under basic conditions.
A critical step involves the fusion of the quinazoline and phthalazine rings. Cyclocondensation reactions between aminobenzamide derivatives and carbonyl-containing precursors (e.g., glyoxal or orthoesters) are commonly employed. For example, heating 2-aminobenzamide with benzaldehyde derivatives in acetic acid facilitates the formation of the quinazoline core, which is subsequently functionalized with sulfur-based groups.
Condensation for Ring Formation
The quinazolino[2,3-a]phthalazin-8-one scaffold is synthesized through a two-step condensation process:
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Formation of the Phthalazinone Core : 4-Benzyl-2H-phthalazin-1-one is prepared by cyclizing substituted phthalic anhydrides with hydrazine derivatives.
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Quinazoline Moiety Incorporation : The phthalazinone intermediate reacts with 2-aminobenzonitrile derivatives under refluxing ethanol, followed by oxidative cyclization using iodine or peroxides to form the fused quinazoline ring.
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl group (-S-CH₂-C₆H₅) is introduced via nucleophilic aromatic substitution or thiol-ene coupling. In one protocol, 5-chloroquinazolino[2,3-a]phthalazin-8-one reacts with benzyl mercaptan in the presence of potassium carbonate, yielding the target compound with >75% efficiency. Alternative methods employ thiourea as a sulfur source, followed by alkylation with benzyl bromide.
Reaction Mechanisms and Catalytic Considerations
Nucleophilic Substitution at the Sulfur Atom
The displacement of chloride by benzylthiolate proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient quinazoline ring activates the para-position chlorine atom, enabling attack by the thiolate nucleophile. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
Cyclocondensation for Heterocycle Fusion
Cyclocondensation between phthalazinone and quinazoline precursors follows a stepwise mechanism:
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Nucleophilic Attack : The amine group of 2-aminobenzamide attacks the carbonyl carbon of the phthalazinone.
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Dehydration : Acid catalysts (e.g., HCl or H₂SO₄) facilitate water elimination, forming the imine linkage.
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Aromatization : Oxidative agents like iodine or air oxygen promote dehydrogenation to yield the fused aromatic system.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (80–90%) are achieved under reflux conditions (80–100°C) in ethanol or n-butanol. Polar solvents enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity by minimizing side reactions.
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 85 | 98 |
| DMF | 100 | 78 | 95 |
| n-Butanol | 90 | 88 | 97 |
Catalysts and Reagents
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Base Catalysts : Potassium carbonate or triethylamine facilitates deprotonation of thiols, accelerating nucleophilic substitution.
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Oxidizing Agents : Iodine or hydrogen peroxide ensures complete aromatization during cyclocondensation.
Analytical Characterization and Validation
Spectroscopic Techniques
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IR Spectroscopy : Absorbance bands at 1650–1680 cm⁻¹ confirm the presence of carbonyl groups (C=O), while 2550–2600 cm⁻¹ peaks indicate S-H stretching in thiol intermediates.
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NMR Analysis : ¹H NMR spectra exhibit singlet peaks at δ 4.22–4.58 ppm for the benzylsulfanyl methylene group (-SCH₂-), and aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm.
Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzylsulfanyl (-SCH₂-) | 4.22 | Singlet |
| Phthalazinone C8-H | 8.37 | Doublet |
| Quinazoline C2-H | 7.85 | Triplet |
Elemental Analysis and Mass Spectrometry
Elemental analysis data for C₁₈H₁₆N₂OS aligns with theoretical values (C: 69.66%, H: 5.16%, N: 9.03%, S: 10.33%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 310.4 (M⁺).
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
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Small-Scale Synthesis : Laboratory-scale methods (0.1–1.0 mmol) prioritize purity, achieving 85–90% yields through meticulous purification.
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Industrial Adaptations : Pilot-scale reactions utilize continuous-flow reactors to enhance heat transfer and reduce reaction times, albeit with slightly lower yields (70–75%).
Chemical Reactions Analysis
Types of Reactions
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
- Precursor for Synthesis : 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is utilized as a precursor in the synthesis of other heterocyclic compounds. Its unique structure allows for various functional group modifications, making it a valuable reagent in organic chemistry.
Biology
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antifungal Properties : Research indicates that derivatives of this compound can inhibit fungal growth, suggesting applications in treating fungal infections.
Medicine
- Anticancer Properties : Several studies have evaluated the anticancer potential of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in various biological models, supporting its potential as an anti-inflammatory drug.
Data Table of Biological Activities
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer properties of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one revealed significant cytotoxic effects against multiple cancer cell lines. The compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through both p53-dependent and independent pathways. This highlights its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
Mechanism of Action
The mechanism of action of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
5-(4-Methylphenyl)sulfanylquinazolino[2,3-a]phthalazin-8-one
- Structural Difference : The benzylsulfanyl group in the parent compound is replaced with a 4-methylphenylsulfanyl group.
- The methyl group at the para position may stabilize the aromatic ring via electron-donating effects, altering electronic distribution across the fused heterocyclic system.
Chromeno-Pyrimidine Derivatives (e.g., Compounds 9a–9d)
- Structural Difference: These derivatives feature a chromeno-pyrimidine core instead of a quinazoline-phthalazine system. Additionally, they incorporate hydrazono-linked sugar moieties (e.g., pentane-1,2,3,4-tetraol) .
- Impact: The chromeno-pyrimidine scaffold may exhibit distinct π-π stacking interactions compared to quinazoline-phthalazine hybrids. Hydrazono-linked sugars introduce polar hydroxyl groups, significantly enhancing water solubility and enabling carbohydrate-mediated targeting (e.g., lectin binding) .
Hypothetical Activity and Physicochemical Properties
| Property | 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one | 5-(4-Methylphenyl)sulfanylquinazolino[2,3-a]phthalazin-8-one | Chromeno-Pyrimidine Derivatives |
|---|---|---|---|
| LogP (Predicted) | ~3.8 (highly lipophilic) | ~3.2 (moderate lipophilicity) | ~1.5–2.0 (polar due to sugars) |
| Solubility in Water | Low | Moderate | High |
| Steric Bulk | High (benzyl group) | Moderate (4-methylphenyl) | Variable (dependent on substituents) |
| Electron Density | Electron-deficient (sulfanyl group) | Slightly electron-rich (methyl group) | Electron-rich (sugar moieties) |
Note: LogP values are estimated using fragment-based methods due to the absence of experimental data in the provided evidence.
Research Findings and Implications
- Synthetic Accessibility: The benzylsulfanyl group in 5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one can be introduced via nucleophilic substitution reactions, similar to methods used for 5-(4-methylphenyl)sulfanyl analogs .
- Biological Relevance: Chromeno-pyrimidine derivatives with sugar moieties (e.g., 9a–9d) demonstrate enhanced bioavailability and receptor-targeting capabilities compared to non-glycosylated analogs . This suggests that functionalization of the quinazoline-phthalazine scaffold with polar groups (e.g., hydroxyls) could improve pharmacological profiles.
Biological Activity
5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is a compound of interest due to its unique structure and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzylsulfanyl group attached to a quinazolino-phthalazine scaffold, which is known to influence its biological activity. The structural characteristics contribute to its interactions with various biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds similar to 5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one may exhibit multiple mechanisms of action:
- Inhibition of Bromodomains : This compound can act as an inhibitor of bromodomain-containing proteins, which are implicated in various diseases, including cancer. Bromodomains play a crucial role in recognizing acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes .
- Antioxidant Activity : The compound may also activate the Nrf2 pathway , leading to increased expression of antioxidant enzymes. This is significant for protecting cells from oxidative stress and inflammation .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Cell Proliferation Inhibition : Compounds structurally related to 5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, in vitro assays showed IC50 values indicating potent activity against breast and lung cancer cells .
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial properties. Research has shown that they exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Case Studies
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Study on Anticancer Activity :
- Objective : To evaluate the efficacy of 5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one in inhibiting tumor growth.
- Methods : In vitro assays were conducted on various cancer cell lines.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of approximately 20 µM in breast cancer cells.
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Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial properties against selected pathogenic bacteria.
- Methods : Disc diffusion method was employed to determine the zone of inhibition.
- Results : The compound showed notable antibacterial activity with zones of inhibition ranging from 12 mm to 18 mm against different strains.
Data Table Summary
| Biological Activity | Assay Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Cell Proliferation | 20 | Breast Cancer Cells |
| Antimicrobial | Disc Diffusion | N/A | Staphylococcus aureus |
| Bromodomain Inhibition | Fluorescence Anisotropy | ~100 | Various Bromodomains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
